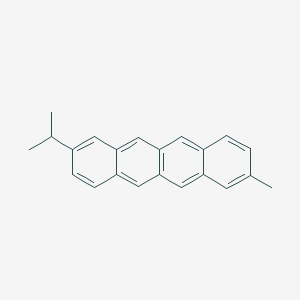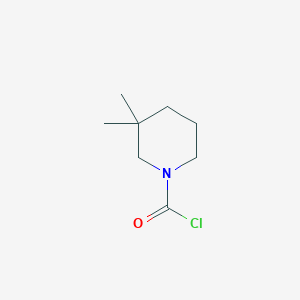![molecular formula C8H16ClNO B2747941 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride CAS No. 2287301-44-2](/img/structure/B2747941.png)
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride” is a chemical with the CAS Number: 2287301-44-2 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine hydrochloride . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of related bicyclic compounds involves various strategies. For instance, 2-Azabicyclo[2.2.0]hexane-3,5-dione is synthesized via photopyridone formation followed by mild acid hydrolysis, and its derivatives can be transformed into azetidin-2-ones, which are important building blocks for carbapenem nuclei.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactivity of bicyclic compounds like 2-oxabicyclo[2.1.1]hexane derivatives can be inferred from their structural analogs. For example, the photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one in methanol leads to the formation of a methanol adduct and photo-reduced products, while irradiation in water results in Norrish type I cleavage, producing (cis-6-methyletrahydropyran-2-yl)acetic acid.Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.67 . It is stored at room temperature and comes in the form of a powder .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
The synthesis of 2-azabicyclo[2.1.1]hexanes, which share a structural motif with the compound , has been reported through various synthetic pathways. For instance, Stevens and Kimpe (1996) described a method involving the imination of previously unknown 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, highlighting the synthetic versatility of these bicyclic structures (Stevens & Kimpe, 1996). Kirmse and Mrotzeck (1988) obtained 2-Oxabicyclo[2.1.1]hexane by cyclizing 3-hydroxycyclobutanemethanol, demonstrating the accessibility of oxabicyclic structures through photocycloaddition and thermolysis processes (Kirmse & Mrotzeck, 1988).
Applications in Organic Synthesis
The structural features of these bicyclic compounds have been exploited in the synthesis of complex organic molecules. Muratake and Natsume (2002) synthesized a hexacyclic compound carrying the hetisine skeleton, crucial for aconite alkaloids, demonstrating the utility of bicyclic structures in constructing complex natural products (Muratake & Natsume, 2002). Tian and Shi (2007) reported a gold(I)-catalyzed three-component reaction involving 2-(arylmethylene)cyclopropylcarbinols, arynes, and alcohols to efficiently synthesize 3-oxabicyclo[3.1.0]hexanes, showcasing the synthetic potential of bicyclic scaffolds in multi-component reactions (Tian & Shi, 2007).
Chemical Properties and Reactivity
The chemical reactivity and properties of these bicyclic compounds have also been a focus of study. For instance, Liao et al. (2016) developed a batchwise multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, providing insights into the scalable synthesis and potential industrial applications of these structures (Liao et al., 2016). Ghorbani et al. (2016) described a novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction, highlighting the eco-friendly and efficient approach to these bicyclic compounds (Ghorbani et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary target of 2-(1-Methyl-2-oxabicyclo[21Similar compounds have been found to interact with the interleukin receptor-associated kinase 4 (irak4) pathway .
Mode of Action
It’s known that the presence of damage-associated molecular patterns (damps) after tissue damage such as stroke or traumatic brain injury (tbi) initiates signaling through the irak4 pathway . This can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Biochemical Pathways
The compound likely affects the IRAK4 pathway, which is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines . The downstream effects of this interaction could potentially include a reduction in inflammation and an improvement in patient recovery following tissue damage.
Pharmacokinetics
The pharmacokinetic properties of 2-(1-Methyl-2-oxabicyclo[21A related compound, bio-7488, has been described as a potent, selective, and cns-penetrant irak4 inhibitor with excellent adme properties .
Result of Action
Given its potential interaction with the irak4 pathway, it may help to reduce inflammation and improve patient recovery following tissue damage .
Eigenschaften
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECANSJTSHUBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2747859.png)
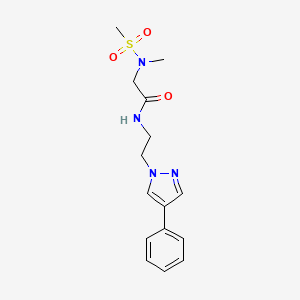
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)
![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)
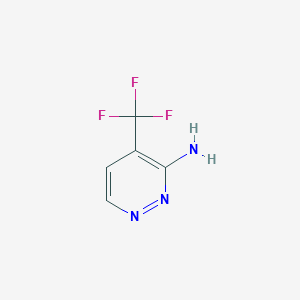

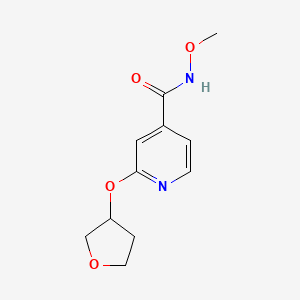
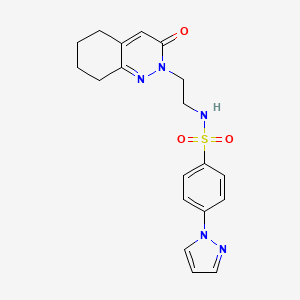
![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2747871.png)
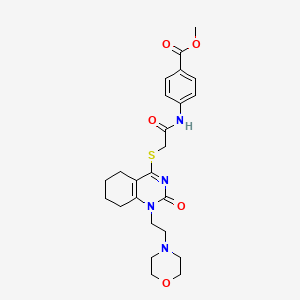
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide](/img/structure/B2747878.png)
